Opipramol dihydrochloride
CAS No.: 909-39-7
VCID: VC21250968
Molecular Formula: C23H31Cl2N3O
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Opipramol dihydrochloride is a psychotropic compound belonging to the dibenzazepine derivatives, known for its anxiolytic, soothing, and antidepressant properties. It is widely used in Europe for treating mood swings associated with anxiety, restlessness, tension, sleep disturbances, and depressiveness . Despite its structural similarity to tricyclic antidepressants (TCAs), opipramol does not inhibit the reuptake of serotonin or norepinephrine, distinguishing it from typical TCAs . Table 2: Pharmacological Targets of Opipramol
Clinical Use and DosageOpipramol dihydrochloride is used to treat generalized anxiety disorder, somatoform disorders, and mild to moderate depressive states . The typical dosage ranges from 50 mg to 300 mg per day, depending on the severity of the condition . For sleep disturbances, a single dose of 100 mg at bedtime has been effective . Table 3: Clinical Indications and Dosage
Research FindingsRecent studies have explored opipramol's potential in reducing severe sleep bruxism (SB) and its effectiveness in treating anxiety disorders . Additionally, opipramol has shown promise in attenuating cocaine-seeking behavior in animal models, mediated by Rac1 . Its sigma receptor agonism is key to its therapeutic benefits, making it a valuable compound for further research into anxiety and depression treatments . Table 4: Recent Research Highlights |
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CAS No. | 909-39-7 | ||||||||||||||||||||||||||||
Product Name | Opipramol dihydrochloride | ||||||||||||||||||||||||||||
Molecular Formula | C23H31Cl2N3O | ||||||||||||||||||||||||||||
Molecular Weight | 436.4 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | ||||||||||||||||||||||||||||
Standard InChIKey | DLTOEESOSYKJBK-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | ||||||||||||||||||||||||||||
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | ||||||||||||||||||||||||||||
Related CAS | 315-72-0 (Parent) | ||||||||||||||||||||||||||||
Synonyms | Hydrochloride, Opipramol Insidon Opipramol Opipramol Hydrochloride |
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PubChem Compound | 71587 | ||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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